(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
(4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride. The reaction mixture is heated to reflux for several hours, followed by cooling and acidification with hydrochloric acid. The product is then extracted using dichloromethane and purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
(4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It acts as a leukotriene A-4 hydrolase inhibitor, which can modulate inflammatory responses in the body. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanone
- (4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- (4-fluorophenyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone
Uniqueness
(4-FLUOROPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific structural features, such as the presence of both fluorophenyl and pyridyl groups.
Properties
Molecular Formula |
C17H18FN3O |
---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-4-14(5-7-15)17(22)21-11-9-20(10-12-21)13-16-3-1-2-8-19-16/h1-8H,9-13H2 |
InChI Key |
QPGGGCIBLMUSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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